di-tert-Butyldichlorosilane

Catalog No.
S1513758
CAS No.
18395-90-9
M.F
C8H18Cl2Si
M. Wt
213.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butyldichlorosilane

CAS Number

18395-90-9

Product Name

di-tert-Butyldichlorosilane

IUPAC Name

ditert-butyl(dichloro)silane

Molecular Formula

C8H18Cl2Si

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

PDYPRPVKBUOHDH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

Preparation of Siliranes

Scientific Field: Organic Chemistry

Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the preparation of siliranes .

Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved. Generally, di-tert-Butyldichlorosilane would be added to a reaction mixture containing the other reactants and the reaction would be carried out under controlled temperature conditions .

Results or Outcomes: The outcome of the reaction would be the formation of siliranes.

Protection of Diols

Application Summary: Di-tert-Butyldichlorosilane is also used for protecting diols .

Methods of Application: In this application, di-tert-Butyldichlorosilane would be used to react with a diol in the presence of a base. The reaction would typically be carried out in an organic solvent under controlled temperature conditions .

Results or Outcomes: The outcome of the reaction would be the formation of a protected diol, where the hydroxyl groups of the diol are protected by the tert-butyl groups from the di-tert-Butyldichlorosilane .

Synthesis of Siliranes

Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the synthesis of siliranes .

Di-tert-Butyldichlorosilane is a chemical compound with the formula C₈H₁₈Cl₂Si. It is a colorless to light yellow liquid that is characterized by its sterically hindered structure, which includes two tert-butyl groups attached to a silicon atom, along with two chlorine atoms. This unique configuration contributes to its chemical reactivity and makes it useful in various applications, particularly in organic synthesis and materials science .

DTBSCl₂ acts as a protecting group by forming a silyl ether with an alcohol. The bulky tert-butyl groups shield the OH group from reacting with other reagents. The Si-O bond is stable under various reaction conditions, allowing for selective modification of other functionalities in the molecule. Deprotection with acid cleaves the Si-O bond, regenerating the original alcohol.

  • Toxicity: DTBSCl₂ is considered moderately toxic and may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to form HCl gas, which is corrosive [].
  • Safety Precautions: Handle DTBSCl₂ under a fume hood with appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].
Due to its reactive chlorosilane functionality. Notably, it can undergo hydrolysis, leading to the formation of silanol compounds when exposed to moisture. The general reaction can be represented as follows:

C8H18Cl2Si+2H2OC8H18OSi+2HCl\text{C}_8\text{H}_{18}\text{Cl}_2\text{Si}+2\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{18}\text{OSi}+2\text{HCl}

This hydrolysis reaction is significant because it can affect the stability of silane compounds in humid environments .

Additionally, di-tert-Butyldichlorosilane can react with amines and alcohols to form silylated derivatives, which are crucial in organic synthesis for modifying functional groups .

Several methods exist for synthesizing di-tert-Butyldichlorosilane. One common approach involves the reaction of dichlorosilane with tert-butyllithium or Grignard reagents under controlled conditions. The process can be summarized as follows:

  • Starting Materials: Dichlorosilane and tert-butyllithium.
  • Reaction Conditions: The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether.
  • Catalysis: Copper compounds may be used as catalysts to enhance yield and reaction efficiency.

SiCl2+2C4H10LiC8H18Cl2Si+2LiCl\text{SiCl}_2+2\text{C}_4\text{H}_{10}\text{Li}\rightarrow \text{C}_8\text{H}_{18}\text{Cl}_2\text{Si}+2\text{LiCl}

This method yields di-tert-Butyldichlorosilane effectively while minimizing by-products .

Interaction studies involving di-tert-Butyldichlorosilane primarily focus on its reactivity with various functional groups in organic molecules. For example, studies have shown that it can effectively silylate alcohols and amines, enhancing their stability and solubility in organic solvents. This property makes it valuable in synthetic chemistry where protection of functional groups is essential .

Di-tert-Butyldichlorosilane shares similarities with other silanes but is distinguished by its unique steric hindrance due to the bulky tert-butyl groups. Below is a comparison with similar compounds:

CompoundFormulaUnique Features
DiethylchlorosilaneC₄H₁₁ClSiLess sterically hindered; used for simpler silylation reactions.
TrimethylchlorosilaneC₄H₉ClSiSmaller methyl groups lead to different reactivity profiles.
TriisopropylchlorosilaneC₉H₁₉ClSiSimilar steric hindrance but larger isopropyl groups affecting solubility and reactivity.

Di-tert-Butyldichlorosilane's unique structure allows for specific interactions that are not possible with less hindered silanes, making it particularly useful in selective reactions where sterics play a critical role .

UNII

7SGG0354HO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18395-90-9

Wikipedia

Di-tert-butyldichlorosilane

General Manufacturing Information

Silane, dichlorobis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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